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Compound of Interest

Compound Name: Pigment Yellow 155

Cat. No.: B3429796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the migration testing of Pigment Yellow
155 in food contact materials (FCMs). Due to the limited availability of direct quantitative

migration data for Pigment Yellow 155 in publicly accessible scientific literature, this guide also

includes comparative data for other yellow pigments used in FCMs to provide a broader context

for risk assessment and material selection. The information is intended to assist researchers

and professionals in understanding the regulatory landscape, experimental methodologies, and

potential for migration of this pigment.

Introduction to Pigment Yellow 155 and Regulatory
Context
Pigment Yellow 155 (C.I. No. 200310) is a disazo pigment known for its brilliant greenish-

yellow shade, high tinting strength, and good resistance to solvents, acids, and alkalis.[1][2][3]

Its favorable properties, including good lightfastness and heat resistance, have made it a

candidate for coloring plastics and printing inks used in food packaging.[1][2][3]

The primary concern for any substance used in food contact materials is its potential to migrate

into the food, which could pose a risk to human health. In the European Union, the overarching

legislation governing FCMs is Regulation (EC) No 1935/2004, which stipulates that materials

and articles in contact with food must not transfer their constituents to food in quantities that

could endanger human health, bring about an unacceptable change in the composition of the
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food, or deteriorate its organoleptic properties. For plastics, Commission Regulation (EU) No

10/2011 sets out specific requirements, including specific migration limits (SMLs) for certain

authorized substances.[4] While there is no specific harmonized EU legislation for pigments in

FCMs, they must still comply with the general safety requirements of the framework regulation.

Comparative Migration Data
While specific quantitative migration data for Pigment Yellow 155 is not readily available in the

reviewed literature, it is generally considered to have good migration resistance.[1][2] To

provide a comparative perspective, the following table summarizes migration data for other

substances from common food contact plastics, illustrating the typical range of migration values

observed under various testing conditions. It is important to note that these are not direct

comparisons with Pigment Yellow 155 but serve as a reference for understanding migration

phenomena.

Food
Contact
Material

Migrating
Substance

Food
Simulant

Test
Conditions

Migration
Level

Reference

Low-Density

Polyethylene

(LDPE)

Chemical

Additives

Simulant B

(3% Acetic

Acid)

-
19.73% of

total additives
[5]

Low-Density

Polyethylene

(LDPE)

Chemical

Additives

Simulant D

(50%

Ethanol)

-
31.57% of

total additives
[5]

Polypropylen

e (PP)
Antioxidants

Water, 3%

Acetic Acid,

10% Ethanol

Various
Below

detection limit
[6]

Polypropylen

e (PP)
Antioxidants n-Hexane Various

Reached

maximum

migration

quickly

[6]

Polyethylene

Terephthalate

(PET)

Antimony
3% Acetic

Acid
20-150°C

Ea = 188 ±

36 kJ mol−1
[7]
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Experimental Protocols for Migration Testing
The following section outlines a general experimental protocol for conducting migration tests on

pigmented plastics intended for food contact, based on established methodologies.

Preparation of Test Specimens
Plastic plaques or films containing a known concentration of Pigment Yellow 155 are

prepared using standard polymer processing techniques such as injection molding or

extrusion.

The thickness and surface area of the test specimens are carefully measured and recorded.

Selection of Food Simulants
Food simulants are chosen to represent different types of food products based on their

chemical properties (e.g., aqueous, acidic, alcoholic, fatty). Commonly used food simulants as

stipulated in regulations like (EU) No 10/2011 include:

Simulant A: 10% ethanol (v/v) in aqueous solution (for aqueous foods)

Simulant B: 3% acetic acid (w/v) in aqueous solution (for acidic foods with pH < 4.5)

Simulant C: 20% ethanol (v/v) in aqueous solution (for alcoholic foods)

Simulant D1: 50% ethanol (v/v) in aqueous solution (for certain alcoholic foods and oil-in-

water emulsions)

Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like iso-octane or

95% ethanol (for fatty foods)[8]

Migration Test Conditions
The test specimens are immersed in the selected food simulant in a migration cell at a

defined surface area to volume ratio (e.g., 6 dm² per 1 kg of food simulant).

The migration tests are conducted under specific time and temperature conditions that

simulate the intended use of the food contact material. Common test conditions include:
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10 days at 40°C for long-term storage at room temperature.

2 hours at 70°C for hot-fill applications.

1 hour at 100°C for high-temperature applications.

Analytical Methodology
The concentration of Pigment Yellow 155 that has migrated into the food simulant is

determined using a suitable and validated analytical method.

Sample Preparation: The food simulant is collected after the migration test. For aqueous and

alcoholic simulants, direct analysis may be possible. For fatty food simulants, a liquid-liquid

extraction or solid-phase extraction (SPE) step may be necessary to isolate the pigment from

the oil matrix.

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode

Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the

quantification of organic pigments.

HPLC-DAD: Provides quantitative data based on the absorbance of the pigment at its

maximum wavelength.

HPLC-MS: Offers higher sensitivity and selectivity, which is particularly useful for detecting

very low migration levels and confirming the identity of the migrant.

Quantification: A calibration curve is generated using standard solutions of Pigment Yellow
155 of known concentrations. The concentration of the pigment in the migration test samples

is then calculated by comparing their analytical response to the calibration curve.

Experimental Workflow for Migration Testing
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Caption: Workflow for Migration Testing of Pigments in Food Contact Materials.

Alternatives to Pigment Yellow 155
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Several other yellow pigments are used in food contact applications. The choice of pigment

depends on the polymer, processing conditions, and desired shade. Some alternatives include:

Pigment Yellow 83: A diarylide yellow pigment.

Pigment Yellow 139: An isoindoline yellow pigment.

Pigment Yellow 180: A benzimidazolone yellow pigment, often used in applications requiring

high heat stability.[9][10]

It is crucial to evaluate the migration performance of any alternative pigment under the specific

conditions of its intended use.

Conclusion
While Pigment Yellow 155 is noted for its good resistance properties, a comprehensive

assessment of its migration potential from food contact materials requires specific experimental

data. The general protocols outlined in this guide provide a framework for conducting such

migration studies. For a complete risk assessment, it is essential to perform migration testing

under conditions that accurately reflect the intended use of the final food packaging and to use

validated analytical methods to ensure compliance with regulatory requirements. The lack of

publicly available, direct quantitative migration data for Pigment Yellow 155 highlights the

need for further research in this area to provide a more complete safety profile for its use in

food contact applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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